2-((5-chloro-1-(2-((2,5-dimethylphenyl)amino)-2-oxoethyl)-6-oxo-1,6-dihydropyridazin-4-yl)thio)-N-ethylacetamide
Description
Propriétés
IUPAC Name |
2-[5-chloro-4-[2-(ethylamino)-2-oxoethyl]sulfanyl-6-oxopyridazin-1-yl]-N-(2,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O3S/c1-4-20-16(25)10-27-14-8-21-23(18(26)17(14)19)9-15(24)22-13-7-11(2)5-6-12(13)3/h5-8H,4,9-10H2,1-3H3,(H,20,25)(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVNHLXBGVQKOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CSC1=C(C(=O)N(N=C1)CC(=O)NC2=C(C=CC(=C2)C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that have affinity for aromatic compounds
Mode of Action
Based on its structure, it can be hypothesized that it might undergo nucleophilic substitution reactions at the benzylic position. The presence of the chloro and amino groups could potentially facilitate these reactions.
Biochemical Pathways
The compound could potentially affect various biochemical pathways due to its complex structure. It might interfere with the synthesis of certain heterocyclic compounds. .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogs from Evidence
a. 2-((5-((3-chloro-4-methoxyphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide ()
- Core differences: Pyrimidinone (vs. pyridazinone) with a sulfonyl group, altering electronic properties and hydrogen-bonding capacity.
- Cyclohexenylethyl chain: Introduces a bulky aliphatic group, which may enhance membrane penetration but reduce aqueous solubility.
b. (R/S)-N-[(stereoisomeric backbone)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide ()
- Core differences: Hexane backbone with tetrahydropyrimidinone (vs. pyridazinone), emphasizing stereochemical complexity.
- Substituent variations: 2,6-Dimethylphenoxy group: Aromatic substituent with methyl groups at ortho positions, likely increasing steric hindrance. Hydroxy and diphenyl groups: Enhance hydrogen-bonding and π-π stacking interactions, respectively.
Comparative Data Table
Research Findings and Implications
- Activity Modulation: The pyridazinone core in the target compound may offer stronger π-π stacking with aromatic residues in enzyme active sites compared to pyrimidinone analogs . The thioether linkage enhances metabolic stability relative to sulfonyl groups, which are prone to enzymatic reduction . The ethylacetamide group in the target compound likely improves bioavailability compared to the cyclohexenylethyl group in , which may cause steric clashes in binding pockets.
- Pharmacokinetic Considerations: The dimethylphenylamino group in the target compound could reduce first-pass metabolism compared to the methoxy group in ’s analog, which is susceptible to demethylation . Stereochemical complexity in compounds may lead to divergent biological activities, but synthetic challenges limit scalability .
Q & A
Q. What are the key synthetic strategies for preparing this compound, and what functional groups require careful handling?
The compound is synthesized via multi-step reactions, including condensation, cyclization, and thioacetamide coupling. Critical steps include:
- Amide bond formation : Use chloroacetyl chloride or similar reagents for coupling, with triethylamine as a base to neutralize HCl .
- Thioether linkage : Reaction conditions (e.g., pH and temperature) must be tightly controlled to avoid oxidation of the thiol group . Functional groups requiring attention:
- The pyridazinone core (6-oxo-1,6-dihydropyridazin-4-yl) is sensitive to hydrolysis under acidic/basic conditions .
- The thioacetamide group may oxidize; inert atmospheres (N₂/Ar) are recommended during synthesis .
Q. Which analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of substituents (e.g., chloro and dimethylphenyl groups) .
- High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and purity (>95% required for pharmacological studies) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for detecting byproducts) .
Q. What solvents and reaction conditions are optimal for its synthesis?
- Solvents : Dichloromethane (DCM) for amide coupling; dimethylformamide (DMF) for cyclization steps .
- Temperature : Most reactions proceed at 50–80°C, but pyridazinone formation may require reflux (100–110°C) .
- Catalysts : Potassium carbonate or triethylamine for deprotonation in nucleophilic substitutions .
Advanced Research Questions
Q. How can researchers optimize reaction yields while minimizing side products?
- Design of Experiments (DoE) : Use factorial designs to assess interactions between variables (e.g., temperature, stoichiometry) .
- Statistical modeling : For example, response surface methodology (RSM) identifies optimal pH (6.5–7.5) for thioether formation .
- In-line monitoring : Flow chemistry systems enable real-time adjustments to prevent over-oxidation of sulfur-containing intermediates .
Q. What strategies address low solubility in pharmacological assays?
- Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) for in vitro studies .
- Prodrug derivatization : Introduce polar groups (e.g., phosphate esters) temporarily to enhance aqueous solubility .
- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles for in vivo delivery .
Q. How do structural modifications influence bioactivity?
- Pyridazinone core : Electron-withdrawing groups (e.g., -Cl at position 5) enhance electrophilicity, improving enzyme inhibition .
- Thioacetamide linker : Replacing sulfur with oxygen reduces metabolic stability but increases solubility .
- N-ethylacetamide group : Bulky substituents here may hinder binding to off-target receptors .
Q. How should contradictory bioactivity data across studies be resolved?
- Cross-validation : Replicate assays in multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific effects .
- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity .
- In silico modeling : Molecular docking studies clarify whether stereochemical variations affect target binding (e.g., to kinases or GPCRs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
